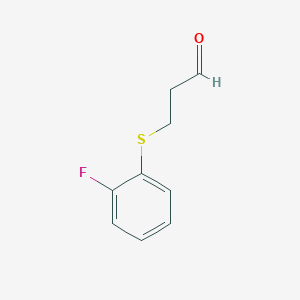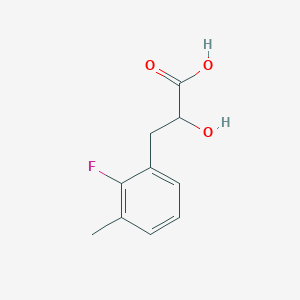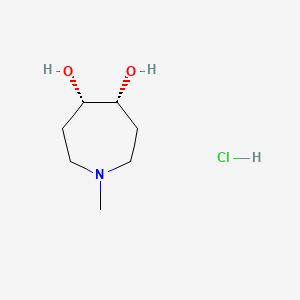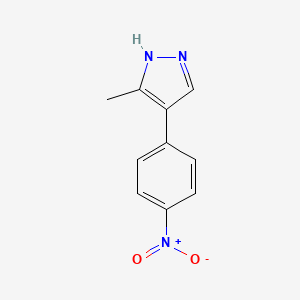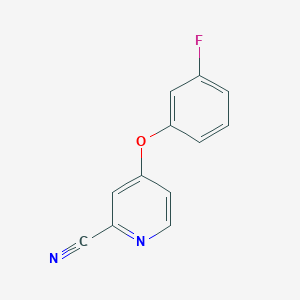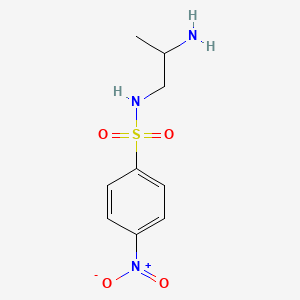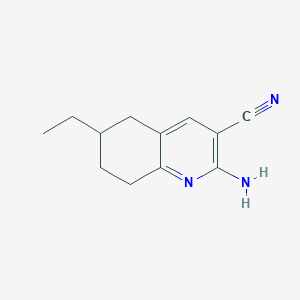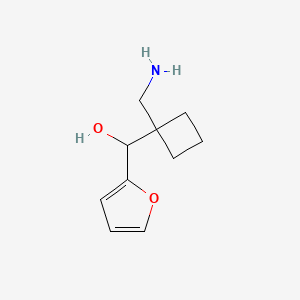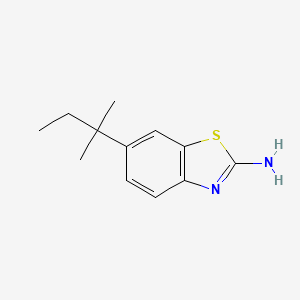
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- is a chemical compound with the molecular formula C12H16N2S and a molar mass of 220.33 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
The synthesis of 2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- typically involves the reaction of benzothiazole derivatives with appropriate alkylating agents under controlled conditions. One common method involves the use of 6-chlorobenzothiazole as a starting material, which is then reacted with 1,1-dimethylpropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Scientific Research Applications
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- can be compared with other benzothiazole derivatives, such as:
2-Benzothiazolamine: A simpler derivative without the 6-(1,1-dimethylpropyl) group, used in similar applications but with different properties.
6-Methyl-2-benzothiazolamine: Another derivative with a methyl group at the 6-position, which may exhibit different reactivity and biological activity.
6-Ethyl-2-benzothiazolamine: Similar to the 6-methyl derivative but with an ethyl group, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-4-12(2,3)8-5-6-9-10(7-8)15-11(13)14-9/h5-7H,4H2,1-3H3,(H2,13,14) |
InChI Key |
WAXITEJNSIIMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


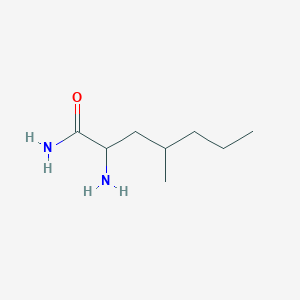
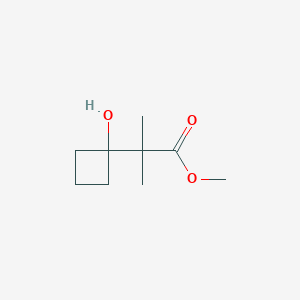
![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)
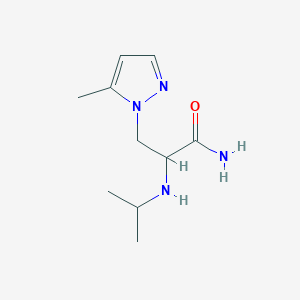
![3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13636325.png)
